molecular formula C16H15ClN2O3S B11667945 Methyl 4-(4-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Methyl 4-(4-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B11667945
M. Wt: 350.8 g/mol
InChI Key: WKEUIGQOEPOIBX-UHFFFAOYSA-N
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Description

Methyl 4-(4-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with a unique structure that includes a chlorophenyl group, a cyano group, an ethylsulfanyl group, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization and subsequent introduction of the ethylsulfanyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while reduction of the cyano group can produce primary amines.

Scientific Research Applications

Methyl 4-(4-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of functional groups like the cyano and ethylsulfanyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-bromophenyl)-5-cyano-6-(ethylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
  • Methyl 4-(4-fluorophenyl)-5-cyano-6-(ethylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Uniqueness

Methyl 4-(4-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C16H15ClN2O3S

Molecular Weight

350.8 g/mol

IUPAC Name

methyl 4-(4-chlorophenyl)-5-cyano-6-ethylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C16H15ClN2O3S/c1-3-23-15-11(8-18)12(9-4-6-10(17)7-5-9)13(14(20)19-15)16(21)22-2/h4-7,12-13H,3H2,1-2H3,(H,19,20)

InChI Key

WKEUIGQOEPOIBX-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C(C(C(=O)N1)C(=O)OC)C2=CC=C(C=C2)Cl)C#N

Origin of Product

United States

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